molecular formula C20H14O2 B5000157 3-(4-biphenylyl)-2-benzofuran-1(3H)-one

3-(4-biphenylyl)-2-benzofuran-1(3H)-one

Cat. No. B5000157
M. Wt: 286.3 g/mol
InChI Key: IEKGYVMGFSDQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-biphenylyl)-2-benzofuran-1(3H)-one is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known as BPF and is used as a research tool in various fields, including neuroscience, pharmacology, and toxicology.

Mechanism of Action

BPF acts as an estrogen receptor agonist, which means that it binds to estrogen receptors in the body and activates them. This leads to the activation of various signaling pathways, which can have a wide range of effects on the body.
Biochemical and Physiological Effects:
BPF has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that BPF can stimulate the growth of breast cancer cells, indicating that it may have estrogenic effects on the body. BPF has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPF in lab experiments is its ability to selectively activate estrogen receptors. This allows researchers to study the effects of estrogen on the body without the confounding effects of other hormones. However, one limitation of using BPF is that it may not accurately replicate the effects of endogenous estrogen in the body.

Future Directions

There are several future directions for research on BPF. One area of research is the development of more selective estrogen receptor agonists that can target specific tissues in the body. Another area of research is the study of the long-term effects of BPF exposure on the body, particularly in relation to breast cancer risk. Additionally, research is needed to determine the optimal dosage and administration of BPF for various research applications.
In conclusion, 3-(4-biphenylyl)-2-benzofuran-1(3H)-one is a synthetic compound that has been widely studied for its potential applications in scientific research. Its unique properties make it a valuable research tool in various fields, including neuroscience, pharmacology, and toxicology. Further research is needed to fully understand the biochemical and physiological effects of BPF and its potential applications in the future.

Synthesis Methods

The synthesis of BPF involves the reaction of 4-biphenylcarboxylic acid with 2-hydroxybenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of BPF. The purity of the compound can be increased by recrystallization and purification techniques.

Scientific Research Applications

BPF has been used as a research tool in various fields due to its unique properties. In neuroscience, BPF has been used to study the effects of estrogen on the brain. BPF has also been used in pharmacology to study the effects of various drugs on the body. In toxicology, BPF has been used to study the toxicity of various chemicals and their effects on the body.

properties

IUPAC Name

3-(4-phenylphenyl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-20-18-9-5-4-8-17(18)19(22-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKGYVMGFSDQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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